N-benzyl-1,5-dimethylpyrazol-4-amine;hydrochloride
Description
N-Benzyl-1,5-dimethylpyrazol-4-amine hydrochloride is a pyrazole-derived organic compound characterized by a pyrazole ring substituted with methyl groups at the 1- and 5-positions, a benzyl group at the 4-position, and a hydrochloride salt. The hydrochloride salt form enhances the compound’s stability and solubility in polar solvents, making it suitable for further pharmacological evaluations.
Properties
CAS No. |
1855937-75-5 |
|---|---|
Molecular Formula |
C12H16ClN3 |
Molecular Weight |
237.73 g/mol |
IUPAC Name |
N-benzyl-1,5-dimethylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H15N3.ClH/c1-10-12(9-14-15(10)2)13-8-11-6-4-3-5-7-11;/h3-7,9,13H,8H2,1-2H3;1H |
InChI Key |
LWQWQEXYBGFSLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)NCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1,5-dimethylpyrazol-4-amine;hydrochloride typically involves the reaction of 1,5-dimethylpyrazole with benzylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like tetrahydrofuran (THF). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as solvent-free reactions and the use of recyclable catalysts may be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1,5-dimethylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic
Biological Activity
N-benzyl-1,5-dimethylpyrazol-4-amine;hydrochloride is a compound of increasing interest in pharmacological research due to its significant biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C12H16ClN3 and a molecular weight of 237.73 g/mol. Its structure includes a pyrazole ring with a benzyl group and two methyl substituents, which contribute to its unique reactivity and biological properties. The compound's specific structural features allow it to interact with various biological targets, leading to diverse pharmacological effects.
Research indicates that this compound exhibits significant antiproliferative activity, particularly in cancer cell lines. Its mechanisms of action primarily involve:
- Modulation of mTORC1 Activity : The compound has been shown to reduce mTORC1 activity, a critical pathway involved in cell growth and metabolism. This inhibition can lead to reduced cell proliferation and increased autophagy under certain conditions .
- Autophagy Regulation : this compound influences autophagic processes by disrupting autophagic flux. It enhances basal autophagy but impairs flux under nutrient-deprived conditions, making it a potential candidate for targeting cancer cells that rely on autophagy for survival in adverse environments .
Antiproliferative Effects
The compound has demonstrated notable antiproliferative effects across various cancer cell lines. Here is a summary of key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MIA PaCa-2 | < 1 | Inhibition of mTORC1 |
| A549 | 26 | Induction of autophagy |
| HepG2 | 3.25 | Cytotoxicity |
| NCI-H460 | 42.30 | Autophagy modulation |
These results highlight the compound's potential as an anticancer agent through dual mechanisms involving both direct antiproliferative effects and modulation of cellular stress responses .
Case Studies and Research Findings
- Study on MIA PaCa-2 Cells : A study reported that derivatives of N-benzyl-1,5-dimethylpyrazol-4-amine exhibited submicromolar antiproliferative activity with good metabolic stability. These compounds were found to disrupt mTORC1 reactivation after starvation, indicating their role as potent autophagy modulators .
- Structure–Activity Relationship (SAR) Studies : SAR studies have shown that modifications to the pyrazole structure can significantly affect biological activity. Compounds with specific substitutions demonstrated enhanced potency against various cancer cell lines, suggesting that further optimization could yield even more effective agents .
- Comparison with Similar Compounds : When compared to structurally related compounds, N-benzyl-1,5-dimethylpyrazol-4-amine showed unique interactions with molecular targets that are crucial for cancer cell survival. This specificity may provide advantages in therapeutic applications by minimizing off-target effects .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including N-benzyl-1,5-dimethylpyrazol-4-amine;hydrochloride, as anticancer agents. The compound has shown efficacy against several cancer cell lines:
The compound's mechanism of action appears to involve the inhibition of specific kinases associated with cancer proliferation, making it a candidate for further development in cancer therapeutics.
Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects. Studies indicate that pyrazole derivatives can modulate inflammatory pathways, providing a therapeutic avenue for conditions such as rheumatoid arthritis and other inflammatory diseases.
Synthetic Pathways
The synthesis of this compound often involves reactions with carbonyl compounds and amines under controlled conditions. For instance, the reaction of benzylamine with appropriate pyrazole precursors can yield this compound efficiently:This synthetic versatility allows for the exploration of various derivatives that may enhance biological activity or reduce toxicity.
Case Study: Anticancer Screening
In a comprehensive screening of pyrazole derivatives, this compound was tested against multiple cancer cell lines. The results demonstrated significant cytotoxicity, particularly in MCF7 cells, suggesting a strong potential for further development as an anticancer agent .
Case Study: Inhibition of Kinases
A study focused on the inhibition of Aurora A/B kinases by pyrazole derivatives found that this compound exhibited promising results in vitro, showcasing its potential as a targeted therapy for cancers driven by these kinases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Substituent Effects on Physicochemical Properties
- Lipophilicity : The benzyl and methyl groups in N-benzyl-1,5-dimethylpyrazol-4-amine hydrochloride increase its lipophilicity compared to analogues like (E)-N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)benzeneamine, which features bulkier aromatic substituents. This property may influence membrane permeability in biological systems .
Salt Form and Solubility
- The hydrochloride salt of the target compound improves aqueous solubility compared to freebase forms of similar pyrazoles (e.g., (E)-substituted benzeneamines). Dihydrochloride salts, such as N-benzyl-1,4-benzenediamine dihydrochloride, may exhibit even higher solubility but require additional counterions, complicating crystallization .
Spectral Characterization
- ¹H NMR : Protonation of the amine group in the hydrochloride salt would result in downfield-shifted NH peaks (~δ 8–10 ppm), distinct from freebase analogues.
- ESI–MS : The molecular ion peak would correspond to [M+H]⁺ for the freebase and [M-Cl]⁺ for the hydrochloride form.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
